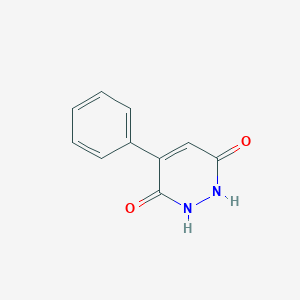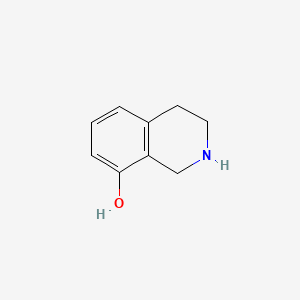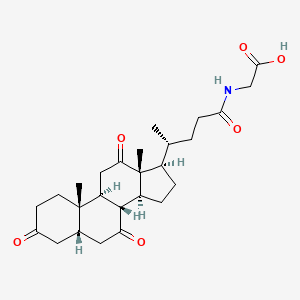
Glycodehydrocholic acid
Overview
Description
Scientific Research Applications
Glycodehydrocholic acid has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving bile acids.
Biology: The compound is employed in studies related to bile acid metabolism and its effects on biological systems.
Medicine: This compound is used in the diagnosis of certain diseases, including cancer.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Target of Action
Glycodehydrocholic acid is a bile acid glycine conjugate . Bile acids are steroid acids found predominantly in the bile of mammals . They play a crucial role in the digestion and absorption of dietary fats in the small intestine .
Mode of Action
Like other bile acids, it is likely to interact with its targets, facilitating the emulsification, digestion, and absorption of dietary fats and vitamins in the small intestine .
Biochemical Pathways
Bile acids, including this compound, are synthesized from cholesterol in the liver . They are typically conjugated with amino acids glycine or taurine by two enzymes in the liver, bile acid CoA ligase (BAL) and bile acid CoA:amino acid N-acyltransferase (BAAT) .
Pharmacokinetics
As a bile acid, it is likely to follow the enterohepatic circulation, which involves secretion into the small intestine, reabsorption in the ileum, and return to the liver .
Result of Action
The primary result of this compound’s action is the facilitation of fat digestion and absorption in the small intestine . It may also be used to diagnose certain diseases .
Action Environment
The action of this compound, like other bile acids, can be influenced by various environmental factors. For instance, the composition of the intestinal bile acid pool can be dramatically shaped by bacterial metabolism . Additionally, factors such as diet, liver function, and gut microbiota composition can impact the synthesis, secretion, and recycling of bile acids .
Biochemical Analysis
Biochemical Properties
Glycodehydrocholic acid is involved in several biochemical reactions, particularly those related to bile acid metabolism. It interacts with enzymes such as bile acid CoA ligase and bile acid CoA:amino acid N-acyltransferase, which are crucial for its conjugation with glycine . Additionally, this compound interacts with bile salt hydrolases, enzymes expressed by gut microbiota that deconjugate bile acids . These interactions are essential for the compound’s role in digestion and absorption of hydrophobic nutrients.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as a ligand for nuclear receptors such as the farnesoid X receptor, which regulates the expression of genes involved in bile acid synthesis, metabolism, and transport . This regulation helps maintain cellular homeostasis and prevents the accumulation of toxic bile acids in tissues.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with nuclear receptors and other biomolecules. It activates the farnesoid X receptor, leading to changes in gene expression that modulate bile acid metabolism . Additionally, this compound can inhibit or activate enzymes involved in bile acid synthesis and conjugation, further influencing its metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under recommended storage conditions . Its long-term effects on cellular function can vary, with some studies indicating potential changes in bile acid metabolism and cellular homeostasis over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively modulate bile acid metabolism without causing adverse effects. At higher doses, this compound may exhibit toxic effects, including disruption of cellular homeostasis and potential liver damage . These dosage-dependent effects highlight the importance of careful dosage regulation in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to bile acid synthesis and conjugation. It interacts with enzymes such as bile acid CoA ligase and bile acid CoA:amino acid N-acyltransferase, which facilitate its conjugation with glycine . These interactions are crucial for maintaining the balance of bile acids in the body and preventing their toxic accumulation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific carriers and binding proteins. It requires transporters to cross cellular membranes due to its anionic nature at physiological pH . These transporters ensure the proper localization and accumulation of this compound in target tissues, where it can exert its biochemical effects.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it performs its functions. It is primarily found in the liver and intestines, where it interacts with enzymes and receptors involved in bile acid metabolism . The subcellular localization of this compound is directed by targeting signals and post-translational modifications that ensure its proper distribution within cells.
Preparation Methods
Glycodehydrocholic acid can be synthesized by heating dehydrocholic acid with glycine under suitable conditions . The reaction typically involves the use of a solvent such as ethanol and heating to a specific temperature to facilitate the formation of the glycine conjugate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Glycodehydrocholic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into other bile acid derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Glycodehydrocholic acid is similar to other bile acid conjugates such as glycocholic acid and glycochenodeoxycholic acid . it is unique in its specific structure and the presence of glycine as the conjugating amino acid. This uniqueness gives it distinct properties and applications compared to other bile acid conjugates .
Similar Compounds
- Glycocholic acid
- Glycochenodeoxycholic acid
- Glycyrrhizic acid
Properties
IUPAC Name |
2-[[(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-15,17-19,24H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15+,17-,18+,19+,24+,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPYMJNWJWJTAF-HHELISEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Glycodehydrocholic acid metabolized in different species?
A1: Research indicates that this compound (GDCA) undergoes extensive reductive metabolism in both dogs and rats [, ]. This metabolic pathway appears similar to the one observed for Deoxycholic acid in humans []. Interestingly, in vivo studies contradict previous findings from isolated, perfused rat livers, where GDCA metabolism was not observed []. This highlights the importance of considering whole-body systems when studying drug metabolism.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


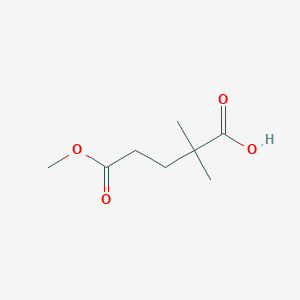


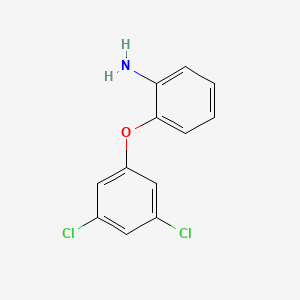
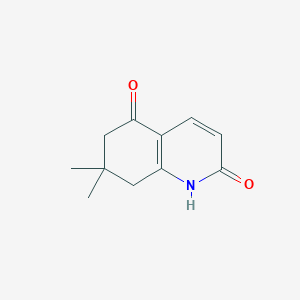
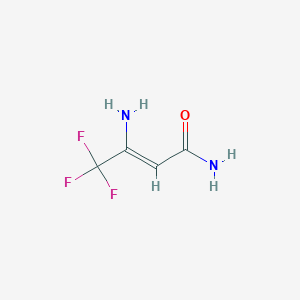

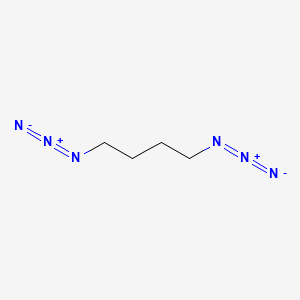
![Imidazo[1,2-a]pyridin-3-ylmethanol](/img/structure/B1339669.png)
